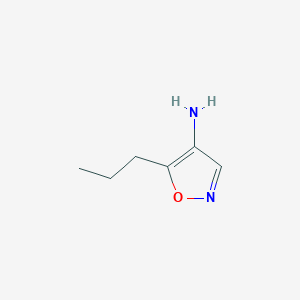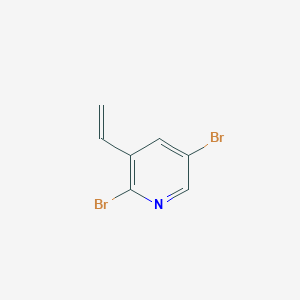
2,5-Dibromo-3-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3-vinylpyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at the 2 and 5 positions and a vinyl group at the 3 position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the use of bromine in acetic acid, which selectively brominates the 2 and 5 positions on the pyridine ring. Another approach involves the use of N-bromosuccinimide (NBS) in acetonitrile, which also yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For example, the bromination of 3-vinylpyridine using bromine in acetic acid can be conducted on a large scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dibromo-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The vinyl group can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, facilitated by palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include amines or thiols, with conditions such as heating in the presence of a base.
Coupling Reactions: Reagents include arylboronic acids, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the vinyl group with arylboronic acids.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3-vinylpyridine has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and other materials with electronic and optoelectronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various biologically active molecules.
Organic Synthesis: It is a valuable building block in the construction of complex organic molecules through various coupling and substitution reactions.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3-vinylpyridine in chemical reactions involves the activation of the bromine atoms and the vinyl group. In substitution reactions, the bromine atoms are activated by nucleophiles, leading to their replacement by other functional groups. In coupling reactions, the vinyl group undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the coupled product .
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromo-3-methylpyridine: Similar in structure but with a methyl group instead of a vinyl group.
2,5-Dibromo-3-hexylthiophene: A thiophene derivative with similar bromination patterns.
Uniqueness: 2,5-Dibromo-3-vinylpyridine is unique due to the presence of the vinyl group, which allows for versatile coupling reactions and the formation of complex conjugated systems. This makes it particularly valuable in the synthesis of materials with specific electronic properties .
Eigenschaften
Molekularformel |
C7H5Br2N |
|---|---|
Molekulargewicht |
262.93 g/mol |
IUPAC-Name |
2,5-dibromo-3-ethenylpyridine |
InChI |
InChI=1S/C7H5Br2N/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2 |
InChI-Schlüssel |
IPQHDFWYVTWMEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(N=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


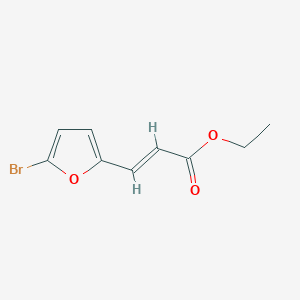
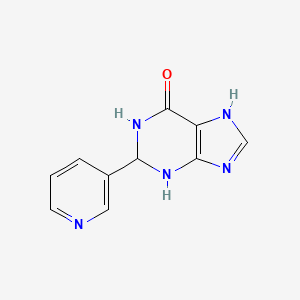

![4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoicacid](/img/structure/B15323435.png)
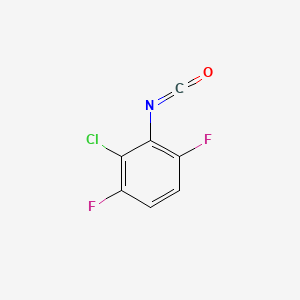

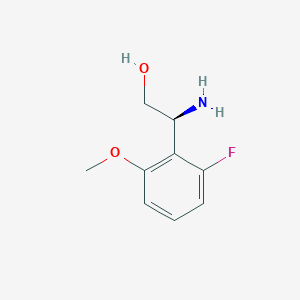

![rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol](/img/structure/B15323463.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B15323466.png)
![3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15323474.png)
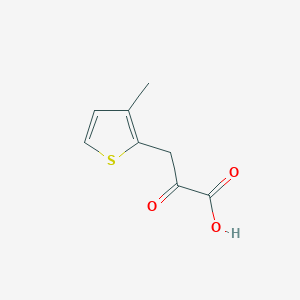
![3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid](/img/structure/B15323495.png)
